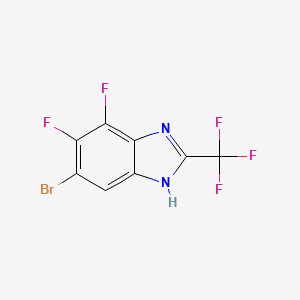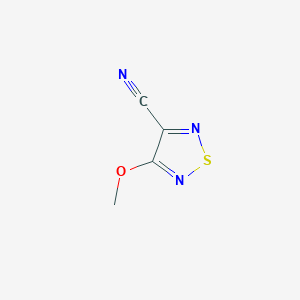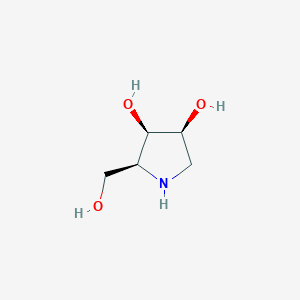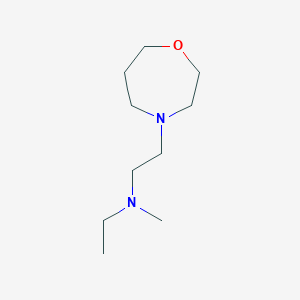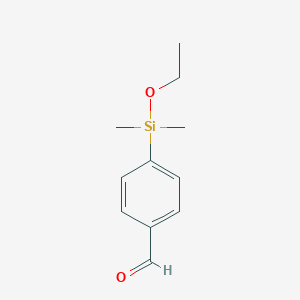
4-(Ethoxydimethylsilyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Ethoxydimethylsilyl)benzaldehyde: is an organic compound characterized by the presence of an ethoxydimethylsilyl group attached to a benzaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethoxydimethylsilyl)benzaldehyde typically involves the reaction of 4-bromobenzaldehyde with trimethylsilylacetylene, followed by the removal of the trimethylsilyl group using a base.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Ethoxydimethylsilyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxydimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: 4-(Ethoxydimethylsilyl)benzoic acid.
Reduction: 4-(Ethoxydimethylsilyl)benzyl alcohol.
Substitution: Products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-(Ethoxydimethylsilyl)benzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, such as antimicrobial and anticancer properties .
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including as precursors for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 4-(Ethoxydimethylsilyl)benzaldehyde involves its interaction with various molecular targets, depending on its specific application. For example, in antimicrobial applications, the compound may disrupt bacterial cell membranes or inhibit essential enzymes . In anticancer research, it may interfere with cellular signaling pathways and induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
4-Ethynylbenzaldehyde: An ethynyl derivative of benzaldehyde with similar reactivity and applications.
4-Hydroxybenzaldehyde: A hydroxyl derivative with distinct chemical properties and uses.
4-Bromobenzaldehyde: A bromine-substituted benzaldehyde used as a precursor in various synthetic reactions.
Uniqueness: 4-(Ethoxydimethylsilyl)benzaldehyde is unique due to the presence of the ethoxydimethylsilyl group, which imparts specific chemical reactivity and potential for diverse applications in organic synthesis and material science .
Eigenschaften
Molekularformel |
C11H16O2Si |
|---|---|
Molekulargewicht |
208.33 g/mol |
IUPAC-Name |
4-[ethoxy(dimethyl)silyl]benzaldehyde |
InChI |
InChI=1S/C11H16O2Si/c1-4-13-14(2,3)11-7-5-10(9-12)6-8-11/h5-9H,4H2,1-3H3 |
InChI-Schlüssel |
FRXJZEBUWPGBGF-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](C)(C)C1=CC=C(C=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2S)-But-3-en-2-yl]-4-(trifluoromethyl)benzene](/img/structure/B12842787.png)
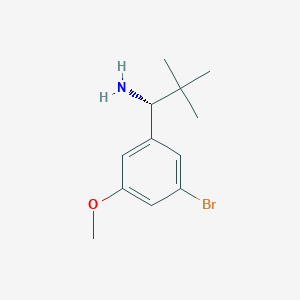
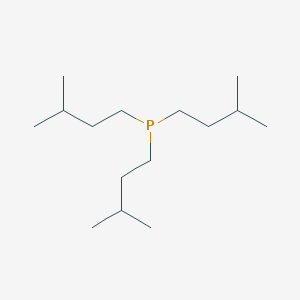
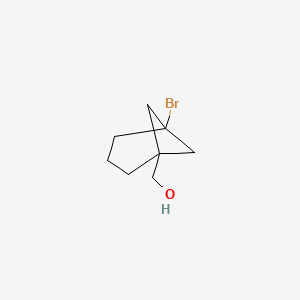
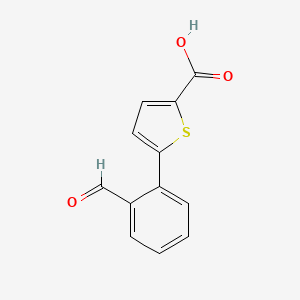
![2-Chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12842817.png)

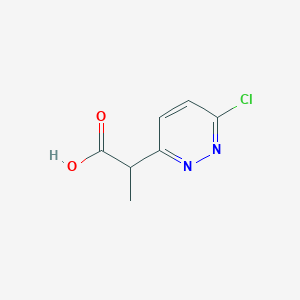
![4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12842830.png)
![1H-Benzo[d]imidazo[1,2-a]imidazol-2(3H)-one](/img/structure/B12842833.png)
